

The Solubility of 2,6-Pyridinedicarboxylic Acid in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Pyridinedicarboxylic acid

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This technical guide provides a comprehensive overview of the solubility of **2,6-pyridinedicarboxylic acid** (also known as dipicolinic acid) in a range of common organic solvents. The data presented is crucial for professionals in chemical research and drug development, where understanding solubility is paramount for process design, crystallization, purification, and formulation. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow visualization to aid in the practical application of these methods.

Quantitative Solubility Data

The solubility of **2,6-pyridinedicarboxylic acid** (PDCA) has been experimentally determined in various organic solvents at different temperatures. The following tables summarize the mole fraction solubility (x_1) of PDCA, providing a clear basis for solvent selection and process optimization. The data reveals that PDCA exhibits the highest solubility in methanol and the lowest in acetonitrile among the tested solvents.^{[1][2][3]}

Table 1: Mole Fraction Solubility (x_1) of **2,6-Pyridinedicarboxylic Acid** in Alcohols and Ethers at Various Temperatures (K)^{[1][2][3]}

Temperature (K)	Methanol	Ethanol	n-Propanol	Isopropanol	Tetrahydrofuran (THF)	1,4-Dioxane
288.15	0.0459	0.0117	0.0071	0.0053	0.0115	-
293.15	0.0531	0.0138	0.0083	0.0062	0.0135	0.0094
298.15	0.0612	0.0161	0.0097	0.0073	0.0158	0.0111
303.15	0.0701	0.0187	0.0113	0.0085	0.0184	0.0131
308.15	0.0801	0.0216	0.0131	0.0100	0.0214	0.0154
313.15	0.0911	0.0249	0.0152	0.0116	0.0248	0.0181
318.15	0.1033	0.0286	0.0176	0.0135	0.0287	0.0212
323.15	-	-	-	-	-	0.0248
328.15	-	-	-	-	-	0.0289
333.15	-	-	-	-	-	0.0337

Table 2: Mole Fraction Solubility (x_1) of **2,6-Pyridinedicarboxylic Acid** in Other Organic Solvents at Various Temperatures (K)[\[1\]](#)[\[2\]](#)[\[3\]](#)

Temperature (K)	Acetic Acid	Formic Acid	Acetonitrile	Ethyl Acetate	Toluene
288.15	-	0.0295	0.0007	0.0021	0.0001
293.15	0.0253	0.0332	0.0008	0.0025	0.0001
298.15	0.0284	0.0374	0.0009	0.0029	0.0002
303.15	0.0318	0.0420	0.0011	0.0034	0.0002
308.15	0.0356	0.0471	0.0013	0.0040	0.0003
313.15	0.0399	0.0528	0.0015	0.0047	0.0004
318.15	0.0446	0.0591	0.0018	0.0055	0.0005
323.15	0.0500	-	-	-	-
328.15	0.0559	-	-	-	-
333.15	0.0625	-	-	-	-

Experimental Protocols for Solubility Determination

The quantitative data presented in this guide was primarily determined using a static analytical gravimetric method, often referred to as the shake-flask method. This is a reliable and widely used technique for establishing the equilibrium solubility of a solid in a liquid.

Principle of the Gravimetric (Shake-Flask) Method

The core principle of this method is to create a saturated solution of the solute (**2,6-pyridinedicarboxylic acid**) in the solvent of interest at a constant temperature. This is achieved by agitating an excess amount of the solid solute in the solvent for a sufficient period to reach thermodynamic equilibrium. Once equilibrium is established, a known mass of the clear, saturated supernatant is carefully sampled and the solvent is evaporated. The mass of the remaining solid solute is then determined, allowing for the calculation of solubility.

Materials and Equipment

- Solute: High-purity **2,6-pyridinedicarboxylic acid**

- Solvents: Analytical or HPLC grade organic solvents
- Apparatus:
 - Analytical balance (precision ± 0.1 mg)
 - Thermostatically controlled water bath or incubator with an orbital shaker
 - Sealed glass vials or flasks (e.g., 25 mL)
 - Syringes and solvent-compatible membrane filters (e.g., 0.45 μm PTFE)
 - Drying oven
 - Desiccator

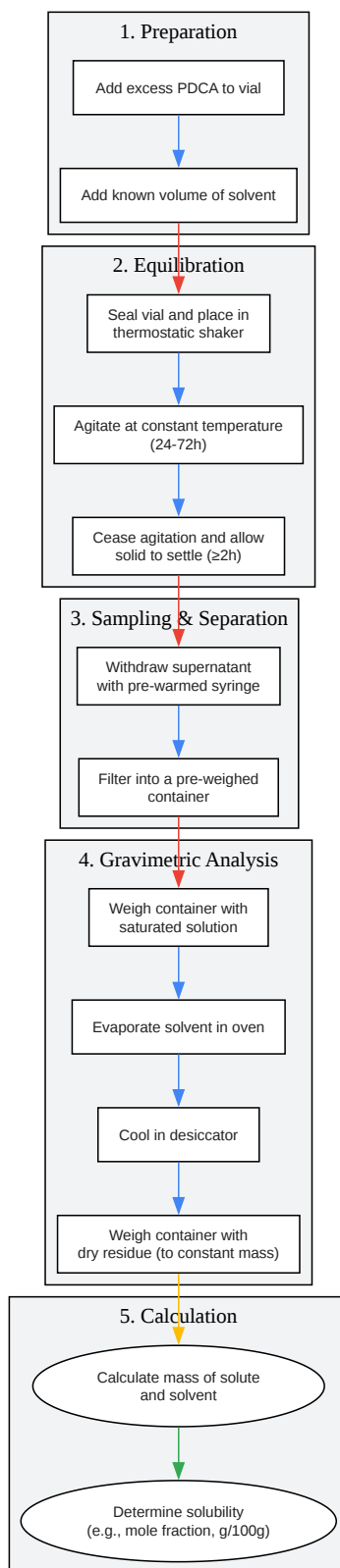
Detailed Experimental Procedure

- Preparation:
 1. Add an excess amount of **2,6-pyridinedicarboxylic acid** to several sealed glass vials.
The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.
 2. Add a known volume of the desired organic solvent to each vial.
- Equilibration:
 1. Place the sealed vials in the thermostatic shaker set to the desired constant temperature.
 2. Agitate the mixtures at a constant speed. The time required to reach equilibrium can vary but is typically between 24 to 72 hours. It is recommended to perform preliminary kinetic studies to determine the minimum time to reach a stable concentration.
- Sample Collection and Separation:
 1. Once equilibrium is reached, stop the agitation and let the vials stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

2. Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe.
 3. Immediately pass the solution through a syringe filter, also at the experimental temperature, into a pre-weighed container to remove any undissolved micro-particles.
- Gravimetric Analysis:
 1. Accurately weigh the container with the filtered saturated solution.
 2. Place the container in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the **2,6-pyridinedicarboxylic acid**.
 3. Once the solvent is completely evaporated, cool the container in a desiccator to room temperature.
 4. Weigh the container with the dry solid residue. Repeat the drying and weighing process until a constant mass is obtained.
 - Calculation of Solubility:
 1. Mass of solute (m_1): (Weight of container with dry residue) - (Weight of empty container)
 2. Mass of solvent (m_2): (Weight of container with saturated solution) - (Weight of container with dry residue)
 3. Solubility (e.g., in g/100g solvent): $(m_1 / m_2) * 100$
 4. Mole fraction solubility (x_1):
 - Calculate the moles of solute (n_1) = m_1 / M_1 (where M_1 is the molar mass of PDCA, 167.12 g/mol)
 - Calculate the moles of solvent (n_2) = m_2 / M_2 (where M_2 is the molar mass of the solvent)
 - $x_1 = n_1 / (n_1 + n_2)$

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the gravimetric shake-flask method.



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Caption: Workflow for Solubility Determination via the Gravimetric Shake-Flask Method.

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